molecular formula C36H75NO B117128 Bis(octadecyl)hydroxylamine CAS No. 143925-92-2

Bis(octadecyl)hydroxylamine

Cat. No. B117128
M. Wt: 538 g/mol
InChI Key: ITUWQZXQRZLLCR-UHFFFAOYSA-N
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Description

Bis(octadecyl)hydroxylamine is a chemical compound with the linear formula [CH3(CH2)17]2NOH . It is a powder with a concentration of 65% . The compound is used as a UV light stabilizer .


Synthesis Analysis

The synthesis of Bis(octadecyl)hydroxylamine is not explicitly detailed in the available resources. The remaining impurities have not been identified .


Molecular Structure Analysis

The molecular weight of Bis(octadecyl)hydroxylamine is 537.99 . The compound has a linear formula of [CH3(CH2)17]2NOH . It consists of two octadecyl groups attached to a hydroxylamine group .


Physical And Chemical Properties Analysis

Bis(octadecyl)hydroxylamine is a powder . It is insoluble in water . The compound has a molecular weight of 537.99 .

Scientific Research Applications

Solubility in Supercritical Fluids

Bis(octadecyl)hydroxylamine and related compounds have been studied for their solubility in near- and supercritical fluids. Tuma, Wagner, and Schneider (2001) investigated the solubility of 1,4-bis-(alkylamino)-9,10-anthraquinones, including the octadecyl derivative, in various supercritical fluids, revealing complex interrelations between different substituents, solid states, and solvent gases (Tuma, Wagner, & Schneider, 2001).

Water Purification

In the field of water purification, Fathi and Yaftian (2009) used a modified form of bis(octadecyl)hydroxylamine for preconcentration of trace amounts of copper(II) ions in water samples. This demonstrates the compound's utility in environmental applications, specifically in the detection and extraction of heavy metals from water sources (Fathi & Yaftian, 2009).

Synthesis of Surfactants

Research by Zhang, Xu, Qiu, and Yang (2013) highlighted the synthesis of N-substituted long-chain alkanolamine surfactants using octadecyl glycidyl ether, a derivative of bis(octadecyl)hydroxylamine. These surfactants have varied applications including foaming, emulsifying, and wetting abilities, indicating their potential use in industrial and cleaning applications (Zhang, Xu, Qiu, & Yang, 2013).

Chemical Reactions and Properties

Studies on the oxidative cleavage of vicinal bis(hydroxylamines), including bis(octadecyl)hydroxylamine, have provided insights into their chemical behavior. Shustov, Tavakalyan, Shustova, Pleshkova, and Kostyanovskii (1982) explored the reactions of these compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Shustov et al., 1982).

Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives

Staszak and Doecke (1994) used derivatives of bis(octadecyl)hydroxylamine for synthesizing various hydroxylamine and hydroxamic acid derivatives. This work contributes to the field of organic chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications (Staszak & Doecke, 1994).

Synthesis of Novel Prodrugs

Krečmerová, Dračínský, Snoeck, Balzarini, Pomeisl, and Andrei (2017) explored the synthesis of new prodrugs using bis(octadecyl)hydroxylamine derivatives. This research indicates the compound's relevance in the development of new pharmaceutical agents (Krečmerová et al., 2017).

Asphalt Emulsification

Shi, Ji, Ma, Yu, and Chen (2021) synthesized an amphoteric asphalt emulsifier using octadecyl-bis(propanamide) derivatives. Their work demonstrates bis(octadecyl)hydroxylamine's potential in creating compounds for industrial applications like asphalt emulsification (Shi et al., 2021).

properties

IUPAC Name

N,N-dioctadecylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUWQZXQRZLLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338412
Record name Bis(octadecyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-dioctadecylhydroxylamine

CAS RN

143925-92-2, 123250-74-8
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(octadecyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, bis(hydrogenated tallow alkyl), oxidized
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Threepopnatkul, C Kulsetthanchalee… - IOP Conference …, 2015 - iopscience.iop.org
The objectives of this study were to investigate the effect of poly (ethylene-co-methyl acrylate)(EMA) at 10, 30 and 50 wt% on the morphological properties, moisture sorption, water …
Number of citations: 5 iopscience.iop.org
E Broitman - IOP Conference Series: Materials Science and …, 2015 - hero.epa.gov
The objectives of this study were to investigate the effect of poly (ethylene-co-methyl acrylate)(EMA) at 10, 30 and 50 wt% on the morphological properties, moisture sorption, water …
Number of citations: 0 hero.epa.gov
S Alam - 2019 - e-space.mmu.ac.uk
In this study the thermal-oxidative degradation of the polyolefins: polypropylene (PP), high-density polyethylene (PE-HD), and linear low-density polyethylene (PE-LLD) have been …
Number of citations: 4 e-space.mmu.ac.uk
A Arshad - 2015 - e-space.mmu.ac.uk
Thermo-oxidative degradation of polypropylene (PP) stabilised with a range of antioxidants of commercial applications is investigated by a simultaneous analysis of the chemical …
Number of citations: 2 e-space.mmu.ac.uk
เอกสิทธิ์ แก้ว จินดา - 2014 - sure.su.ac.th
ด o ว ย ความ พยายาม ที่ จะ พัฒนา ฟิ ล r ม ที่ ใช o ใน อุตสาหกรรม การเกษตร พอ ลิ เอ ท ทิ ล ลี น โค เมท ทิ ล อะ ค ริ เลต (EMA) ถูก นํา มา ผสม กับ เท อร r โม พลาสติก ส ตา ร r ช (TPS) ที่ ผลิต ได o จาก …
Number of citations: 4 www.sure.su.ac.th

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